molecular formula C12H10Cl2N2O2S B2951889 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 670272-64-7

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2951889
CAS No.: 670272-64-7
M. Wt: 317.18
InChI Key: UPCSMSLLAKBASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS). By inhibiting DHPS, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the pyridin-2-ylmethyl group can enhance binding affinity to certain proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorine atoms and the pyridin-2-ylmethyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

IUPAC Name

2,6-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-5-3-6-11(14)12(10)19(17,18)16-8-9-4-1-2-7-15-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSMSLLAKBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.